![molecular formula C19H17FO3 B5877058 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as FBA or Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
Flavopiridol exerts its anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are responsible for the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein that regulates the G1 checkpoint of the cell cycle. By inhibiting CDKs, Flavopiridol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. It has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation. Flavopiridol has been shown to have antitumor activity in various preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Flavopiridol has several advantages for lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its potential therapeutic applications in cancer treatment. However, Flavopiridol has some limitations for lab experiments. It is a synthetic compound and may have limited availability. It may also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on Flavopiridol. One potential direction is the development of more potent and selective CDK inhibitors. Another potential direction is the investigation of the combination of Flavopiridol with other anticancer agents for the treatment of cancer. Additionally, the mechanism of action of Flavopiridol needs to be further elucidated to fully understand its anticancer effects.
Méthodes De Synthèse
The synthesis of Flavopiridol involves the condensation of 6-hydroxyflavone with 2,2,2-trifluoroethylamine followed by the reaction with 2-fluorobenzyl bromide in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 3,4,8-trimethylcoumarin in the presence of a Lewis acid catalyst to yield Flavopiridol.
Applications De Recherche Scientifique
Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs, which are key regulators of the cell cycle. Flavopiridol has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-15(11)18)22-10-14-6-4-5-7-16(14)20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURNQRJOKKPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.